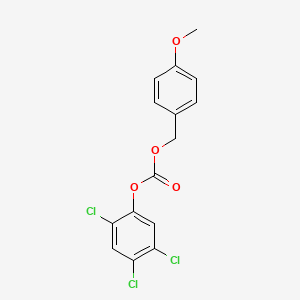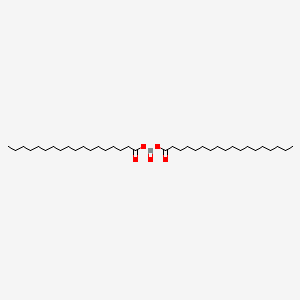
Diacetoxy L-dopa hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetoxy L-dopa hydrochloride is a derivative of L-dopa, a well-known precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in various fields, including medicine and biochemistry. L-dopa itself is widely used in the treatment of Parkinson’s disease, and its derivatives, such as this compound, are studied for their enhanced properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diacetoxy L-dopa hydrochloride typically involves the acetylation of L-dopa. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under controlled conditions to ensure the selective acetylation of the hydroxyl groups on the L-dopa molecule. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves large-scale acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Diacetoxy L-dopa hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are reactive intermediates.
Reduction: The compound can be reduced to form different derivatives with potential biological activity.
Substitution: The acetoxy groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dopaquinone, while reduction can yield various reduced forms of the compound.
科学研究应用
Diacetoxy L-dopa hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and neurotransmitter pathways.
Medicine: Research focuses on its potential use in treating neurological disorders, particularly Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of diacetoxy L-dopa hydrochloride involves its conversion to dopamine in the body. This process occurs through enzymatic reactions, where the acetoxy groups are removed, and the resulting L-dopa is decarboxylated to form dopamine. The molecular targets include dopamine receptors in the brain, which play a crucial role in regulating motor functions and other neurological processes.
相似化合物的比较
Similar Compounds
L-dopa: The parent compound, widely used in Parkinson’s disease treatment.
Carbidopa: Often used in combination with L-dopa to enhance its efficacy.
Levodopa methyl ester: A derivative with improved pharmacokinetic properties.
Uniqueness
Diacetoxy L-dopa hydrochloride is unique due to its acetoxy groups, which can enhance its stability and bioavailability compared to L-dopa. This makes it a promising candidate for further research and potential therapeutic applications.
属性
CAS 编号 |
37169-56-5 |
|---|---|
分子式 |
C13H16ClNO6 |
分子量 |
317.72 g/mol |
IUPAC 名称 |
[2-[3,4-bis(carboxymethyl)phenyl]-1-carboxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H15NO6.ClH/c14-10(13(19)20)4-7-1-2-8(5-11(15)16)9(3-7)6-12(17)18;/h1-3,10H,4-6,14H2,(H,15,16)(H,17,18)(H,19,20);1H |
InChI 键 |
SXKMZEFRTCNFLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)[NH3+])CC(=O)O)CC(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


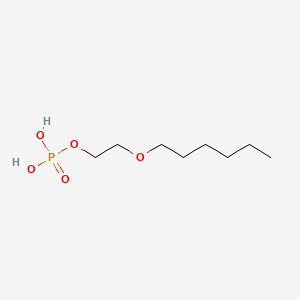
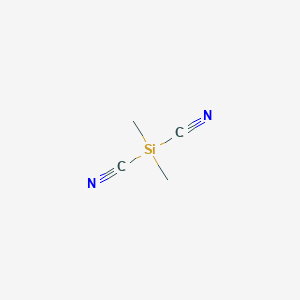
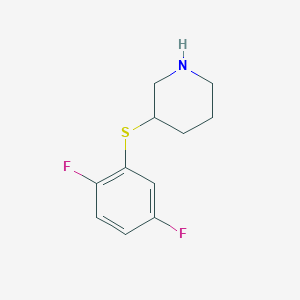
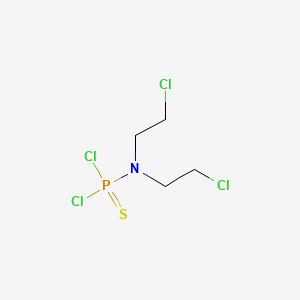
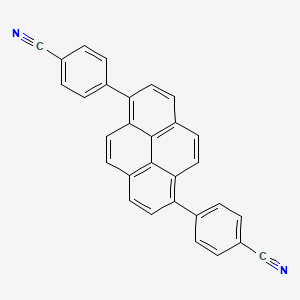

![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)

